4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO3S/c17-11-3-6-13(7-4-11)24(22,23)9-1-2-16(21)20-15-8-5-12(18)10-14(15)19/h3-8,10H,1-2,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSLZGDSXYSDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-difluoroaniline to form an intermediate sulfonamide. This intermediate is then subjected to further reactions, such as acylation with butanoyl chloride, to yield the final product. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its effects.
Comparison with Similar Compounds
Structural Analogues and Key Functional Groups
The following compounds share structural or functional similarities with the target molecule:
Physicochemical Properties
| Property | Target Compound | 4-((4-Chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-oxadiazol-2-yl)butanamide | Sulfentrazone |
|---|---|---|---|
| Molecular Weight | ~378.8 g/mol | 395.8 g/mol | 328.2 g/mol |
| Water Solubility | Likely low (hydrophobic aryl) | Moderate (oxadiazole may enhance polarity) | Low (herbicide) |
| LogP | Estimated ~3.5 (sulfonamide) | ~3.8 | 2.1 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide, and how can purity be maximized?
- Methodology :
- Step 1 : Start with 4-chlorobenzenesulfonyl chloride and 2,4-difluoroaniline as precursors. Use a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen to form the amide bond .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final purification uses preparative HPLC with a C18 column and acetonitrile/water mobile phase .
- Yield Optimization : Monitor reaction progress with TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize side products .
- Data Table :
| Reaction Step | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Coupling | DCM | 0–25 | 65–75 | 85–90 |
| Purification | EtOAc | RT | 55–60 | ≥98 |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Analytical Workflow :
- 1H/13C NMR : Confirm the presence of the sulfonyl group (δ 7.8–8.2 ppm for aromatic protons) and difluorophenyl moiety (δ 6.5–7.5 ppm). 19F NMR detects fluorine environments .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+ at m/z 415.04) and fragments (e.g., loss of SO2 or C4H8O) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Protocol :
- Target Selection : Use Protein Data Bank (PDB) structures (e.g., COX-2 for anti-inflammatory studies or kinases for anticancer activity).
- Software : AutoDock Vina for docking simulations. Set grid boxes to cover active sites (e.g., 25 ų) .
- Validation : Compare docking scores (ΔG) with known inhibitors. Perform MD simulations (AMBER/CHARMM) to assess binding stability .
Q. How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Troubleshooting Framework :
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), serum concentration, and incubation time .
- Dose-Response : Test 10-dose curves (1 nM–100 µM) with triplicate measurements. Use nonlinear regression (GraphPad Prism) for IC50 calculation.
- Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis (Annexin V/PI staining) to rule out false positives .
Q. What strategies enable structure-activity relationship (SAR) analysis for derivatives of this compound?
- SAR Workflow :
- Analog Synthesis : Modify substituents (e.g., replace Cl with Br or vary the butanamide chain length) .
- Biological Testing : Screen analogs against a panel of targets (e.g., antimicrobial: MIC vs. E. coli; anticancer: NCI-60 cell line panel).
- QSAR Modeling : Use CODESSA or MOE to correlate logP, polar surface area, and bioactivity .
- Data Table :
| Derivative | R Group | Antimicrobial MIC (µg/mL) | COX-2 IC50 (nM) |
|---|---|---|---|
| Parent | 4-Cl, 2,4-F | 12.5 | 150 |
| Analog 1 | 4-Br, 2,4-F | 8.2 | 90 |
| Analog 2 | 4-Cl, 3,5-F | 25.0 | 320 |
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
- Strategies :
- Co-Solvents : Use cyclodextrin (10–20% w/v) or DMSO (≤5% v/v) in PBS .
- Prodrug Design : Introduce phosphate or PEG groups to the butanamide chain for enhanced hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm; PDI <0.2) via emulsion-solvent evaporation .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate off-target effects via kinome-wide profiling (Eurofins DiscoverX) .
- In Vivo Efficacy : Test optimized formulations in xenograft models (e.g., BALB/c mice with HT-29 tumors) .
- Toxicology : Conduct Ames tests and hERG channel screening to assess genotoxicity and cardiotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
